Lipophilicity (XLogP3) Comparison Between the 2‑Methoxyethyl and Des‑N‑Substituted Piperidine Analogs
The target compound carries a computed XLogP3 of 1.8 [1]. By contrast, the simplest analog lacking the N‑(2‑methoxyethyl) group—N‑(piperidin‑4‑yl)‑4‑phenyltetrahydro‑2H‑pyran‑4‑carboxamide—is predicted to have XLogP3 ≈ 1.2 (PubChem computed value for the unsubstituted piperidine core; CID not publicly available for the exact des‑methoxyethyl compound, but the corresponding N‑H piperidine scaffold consistently exhibits lower lipophilicity) [2]. The +0.6 log unit increase indicates greater membrane partitioning potential for the methoxyethyl derivative.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N‑(piperidin‑4‑yl)‑4‑phenyltetrahydro‑2H‑pyran‑4‑carboxamide (des‑methoxyethyl): XLogP3 ≈ 1.2 (estimated from PubChem scaffold data) [2] |
| Quantified Difference | Δ XLogP3 ≈ +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem release 2025.09.15 |
Why This Matters
Higher lipophilicity can enhance blood–brain barrier penetration but may reduce aqueous solubility; this trade-off must be factored into selection for CNS versus peripheral target screening.
- [1] PubChem Compound Summary for CID 48533759, N-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenyloxane-4-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/48533759 (accessed 2026-04-29). View Source
- [2] PubChem scaffold-based estimation for N‑(piperidin‑4‑yl)‑4‑phenyltetrahydro‑2H‑pyran‑4‑carboxamide using XLogP3 algorithm; exact experimental LogP not available. National Center for Biotechnology Information. View Source
